molecular formula C12H19N3O4 B13511754 5-[(Tert-butoxycarbonylamino)methyl]-2-ethyl-pyrazole-3-carboxylic acid

5-[(Tert-butoxycarbonylamino)methyl]-2-ethyl-pyrazole-3-carboxylic acid

Cat. No.: B13511754
M. Wt: 269.30 g/mol
InChI Key: DIQFHCKQHBMQPP-UHFFFAOYSA-N
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Description

5-[(Tert-butoxycarbonylamino)methyl]-2-ethyl-pyrazole-3-carboxylic acid is a pyrazole-based compound featuring a tert-butoxycarbonyl (Boc)-protected amine group at the 5-position and an ethyl substituent at the 2-position. The carboxylic acid moiety at the 3-position enhances its polarity, making it a candidate for applications in medicinal chemistry, particularly as an intermediate in drug synthesis. The Boc group serves as a protective moiety for amines, improving stability during synthetic processes while enabling selective deprotection under acidic conditions . This compound’s structural complexity and functional group diversity position it as a versatile building block for developing bioactive molecules, such as enzyme inhibitors or receptor ligands.

Properties

Molecular Formula

C12H19N3O4

Molecular Weight

269.30 g/mol

IUPAC Name

2-ethyl-5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrazole-3-carboxylic acid

InChI

InChI=1S/C12H19N3O4/c1-5-15-9(10(16)17)6-8(14-15)7-13-11(18)19-12(2,3)4/h6H,5,7H2,1-4H3,(H,13,18)(H,16,17)

InChI Key

DIQFHCKQHBMQPP-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)CNC(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Tert-butoxycarbonylamino)methyl]-2-ethyl-pyrazole-3-carboxylic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Boc-Protected Amino Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group. This is usually achieved by reacting the amino group with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Ethyl Substitution: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a strong base like sodium hydride (NaH).

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents such as potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then participate in various substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Acidic conditions (e.g., trifluoroacetic acid) for Boc deprotection.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced forms of the carbonyl group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-[(Tert-butoxycarbonylamino)methyl]-2-ethyl-pyrazole-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(Tert-butoxycarbonylamino)methyl]-2-ethyl-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected to reveal a free amine, which can then interact with enzymes or receptors. The pyrazole ring may also participate in hydrogen bonding and π-π interactions with biological macromolecules, influencing their activity and function .

Comparison with Similar Compounds

Dimethyl 2-[(S)-1-(tert-butoxycarbonylaminomethyl)-2-(5-ethoxycarbonyl-2-thienyl)propylthio]malonate

  • Backbone: Thiophene ring with malonate ester and Boc-protected aminomethyl groups.
  • Key Differences : Replaces the pyrazole core with a thiophene heterocycle and introduces a sulfur-containing malonate side chain. The ethoxycarbonyl group enhances lipophilicity compared to the carboxylic acid in the target compound .
  • Application : Likely used in peptide-mimetic synthesis due to its ester functionalities.

Ethyl 5-[(3S)-4-(tert-butoxycarbonylamino)-3-hydroxybutyl]thiophene-2-carboxylate

  • Backbone : Thiophene with a hydroxybutyl-Boc side chain.
  • Key Differences : The hydroxyl and ethyl ester groups increase hydrophilicity and metabolic stability relative to the pyrazole-carboxylic acid. The stereochemistry (3S) may influence biological target binding .

tert-Butyl 4-[5-[5-[2-(tert-butoxycarbonylamino)ethyl]-1,2,4-oxadiazol-3-yl]-3-chloro-2-pyridyl]piperazine-1-carboxylate

  • Backbone : Oxadiazole-pyridine-piperazine hybrid.
  • Key Differences : The oxadiazole ring and piperazine moiety introduce rigidity and basicity, contrasting with the pyrazole-carboxylic acid’s planar structure and acidity. Dual Boc protection enables sequential deprotection strategies .

Physicochemical Properties

Compound Backbone Key Substituents Molecular Weight (Est.) Solubility Profile
Target Compound Pyrazole 2-Ethyl, 3-COOH, 5-(BocNH-CH2) ~325 g/mol Moderate (polar solvents)
Dimethyl malonate-thiophene derivative Thiophene Ethoxycarbonyl, BocNH-CH2, malonate ~500 g/mol Low (lipophilic esters)
Ethyl thiophene-hydroxybutyl-Boc Thiophene Ethyl ester, BocNH-CH2, hydroxyl ~380 g/mol Moderate (polar esters)
Oxadiazole-pyridine-piperazine-Boc Oxadiazole BocNH-ethyl, chloro-pyridine, piperazine ~600 g/mol Low (high MW, rigid core)

Notes:

  • The target compound’s carboxylic acid group improves aqueous solubility compared to ester-containing analogs.
  • Ethyl and Boc groups in thiophene derivatives enhance membrane permeability but may reduce metabolic stability .

Biological Activity

The compound 5-[(Tert-butoxycarbonylamino)methyl]-2-ethyl-pyrazole-3-carboxylic acid is a pyrazole derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 5-[(Tert-butoxycarbonylamino)methyl]-2-ethyl-pyrazole-3-carboxylic acid is C10H15N3O4C_{10}H_{15}N_{3}O_{4}. The structural representation includes a pyrazole ring substituted with a tert-butoxycarbonylamino group and a carboxylic acid functionality.

Structural Formula

5 Tert butoxycarbonylamino methyl 2 ethyl pyrazole 3 carboxylic acid\text{5 Tert butoxycarbonylamino methyl 2 ethyl pyrazole 3 carboxylic acid}

Chemical Structure

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various metabolic pathways. Its structural features allow it to modulate these targets effectively.

  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes, which can be crucial in pathways related to inflammation and cancer.
  • Receptor Modulation : It may also interact with receptors involved in signaling pathways, influencing cellular responses.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various biological contexts:

  • Antimicrobial Activity : Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties against various pathogens. For instance, studies have shown that modifications in the pyrazole structure can enhance activity against Gram-positive bacteria .
  • Anti-inflammatory Effects : A study demonstrated that similar compounds can inhibit inflammatory cytokines production, suggesting potential therapeutic applications in treating inflammatory diseases .
  • Cancer Research : Investigations into the anti-cancer properties of pyrazole derivatives have shown promise. For example, certain analogs have been reported to induce apoptosis in cancer cell lines through caspase activation .

Data Table: Biological Activities

Activity TypeReferenceObservations
Antimicrobial Effective against Gram-positive bacteria; structure-dependent activity.
Anti-inflammatory Inhibition of cytokine production; potential therapeutic applications.
Anti-cancer Induction of apoptosis in cancer cell lines; caspase activation observed.

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